Cas no 808127-72-2 (1H-Isoindol-1-one, 2,3-dihydro-4-iodo-)

1H-Isoindol-1-one, 2,3-dihydro-4-iodo- 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindol-1-one, 2,3-dihydro-4-iodo-
- 4-iodo-1-isoindolinone
- WVNIKJRCOSSMSG-UHFFFAOYSA-N
- 808127-72-2
- SCHEMBL1335497
- 2,3-Dihydro-4-iodo-1h-isoindol-1-one
- 4-iodoisoindolin-1-one
- DB-181581
-
- MDL: MFCD13177723
- インチ: InChI=1S/C8H6INO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
- InChIKey: WVNIKJRCOSSMSG-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2I)C(=O)N1
計算された属性
- 精确分子量: 258.94941g/mol
- 同位素质量: 258.94941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 29.1Ų
1H-Isoindol-1-one, 2,3-dihydro-4-iodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1133109-5g |
4-iodoisoindolin-1-one |
808127-72-2 | 95% | 5g |
$3500 | 2024-07-23 | |
Alichem | A199009231-5g |
4-Iodoisoindolin-1-one |
808127-72-2 | 95% | 5g |
$2926.56 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742993-1g |
4-Iodoisoindolin-1-one |
808127-72-2 | 98% | 1g |
¥11270.00 | 2024-07-28 | |
Alichem | A199009231-10g |
4-Iodoisoindolin-1-one |
808127-72-2 | 95% | 10g |
$4288.00 | 2023-09-01 | |
Alichem | A199009231-25g |
4-Iodoisoindolin-1-one |
808127-72-2 | 95% | 25g |
$7296.30 | 2023-09-01 | |
eNovation Chemicals LLC | Y1133109-5g |
4-iodoisoindolin-1-one |
808127-72-2 | 95% | 5g |
$3300 | 2025-02-26 | |
eNovation Chemicals LLC | Y1133109-5g |
4-iodoisoindolin-1-one |
808127-72-2 | 95% | 5g |
$3300 | 2025-02-26 |
1H-Isoindol-1-one, 2,3-dihydro-4-iodo- 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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10. Back matter
1H-Isoindol-1-one, 2,3-dihydro-4-iodo-に関する追加情報
1H-Isoindol-1-one, 2,3-dihydro-4-iodo (CAS No. 808127-72-2): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 1H-Isoindol-1-one, 2,3-dihydro-4-iodo (CAS No. 808127-72-2) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework and functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of an iodine atom at the 4-position of the isooindolone scaffold not only enhances its reactivity but also opens up numerous possibilities for further chemical manipulation, making it a valuable building block for drug discovery and development.
In recent years, the pharmaceutical industry has witnessed an increasing demand for innovative intermediates that can streamline synthetic pathways and improve the efficiency of drug production. 1H-Isoindol-1-one, 2,3-dihydro-4-iodo, with its well-defined reactivity patterns, has emerged as a preferred choice for medicinal chemists seeking to develop novel therapeutic agents. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allows for the facile introduction of diverse substituents, thereby facilitating the construction of complex molecular architectures.
The significance of this compound is further underscored by its application in the synthesis of small molecule inhibitors targeting various biological pathways. For instance, recent studies have demonstrated its utility in the development of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The iodine atom at the 4-position acts as a handle for palladium-catalyzed reactions, enabling the introduction of aryl or vinyl groups that can modulate the binding affinity and selectivity of the final drug candidates.
Moreover, 1H-Isoindol-1-one, 2,3-dihydro-4-iodo has been explored in the synthesis of antiviral and antibacterial agents. Its structural motif is closely related to several known pharmacophores that exhibit potent biological activity. By leveraging its reactivity, researchers have been able to design and synthesize novel compounds with improved pharmacokinetic properties and reduced toxicity. This underscores the compound's potential as a scaffold for structure-based drug design.
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-4-iodo typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of β-ketoesters with isocyanides followed by cyclization and halogenation. These synthetic routes are optimized to ensure high yields and purity, which are critical for pharmaceutical applications. The use of modern catalytic systems has further enhanced the efficiency of these synthetic processes, making them more sustainable and scalable.
Recent advancements in computational chemistry have also contributed to a better understanding of the reactivity and mechanism of 1H-Isoindol-1-one, 2,3-dihydro-4-iodo. Molecular modeling studies have revealed insights into how different substituents influence its electronic properties and interaction with biological targets. This information is invaluable for designing next-generation drug candidates with enhanced efficacy and minimal side effects.
The compound's versatility extends beyond its role as an intermediate in pharmaceutical synthesis. It has also been utilized in materials science research due to its ability to form stable coordination complexes with metal ions. These complexes exhibit interesting photophysical properties and have potential applications in optoelectronic devices and sensors. Such interdisciplinary applications highlight the broad utility of 1H-Isoindol-1-one, 2,3-dihydro-4-iodo across different scientific domains.
In conclusion,1H-Isoindol-1-one, 2,3-dihydro-4-iodo (CAS No. 808127-72-2) is a multifaceted compound that plays a pivotal role in modern chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications for this compound, its importance in advancing pharmaceuticals and materials science is set to grow even further.
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